3-[(3,5-Dimethylphenyl)methyl]pyrrolidine
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Overview
Description
3-[(3,5-Dimethylphenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C13H19N It is a pyrrolidine derivative, characterized by a pyrrolidine ring substituted with a 3,5-dimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine typically involves the reaction of 3,5-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[(3,5-Dimethylphenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders or other medical conditions, is ongoing.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the 3,5-dimethylphenylmethyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
(S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol trimethylsilyl ether hydrochloride:
®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine: Another similar compound with a different stereochemistry, which can lead to variations in biological activity and reactivity.
Uniqueness
The presence of the 3,5-dimethylphenylmethyl group provides steric and electronic effects that can enhance its binding affinity to certain targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10-5-11(2)7-13(6-10)8-12-3-4-14-9-12/h5-7,12,14H,3-4,8-9H2,1-2H3 |
InChI Key |
FVAQCMLYQCRCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CCNC2)C |
Origin of Product |
United States |
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